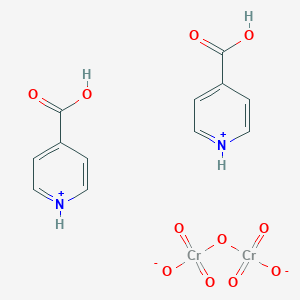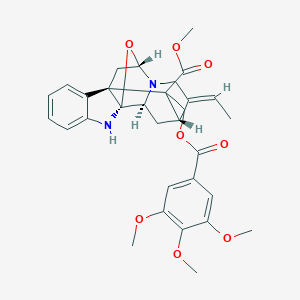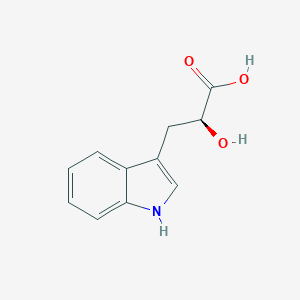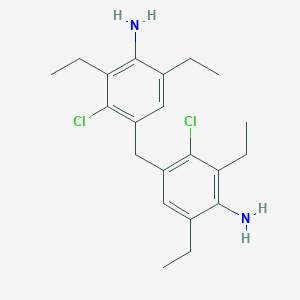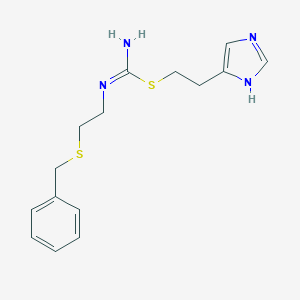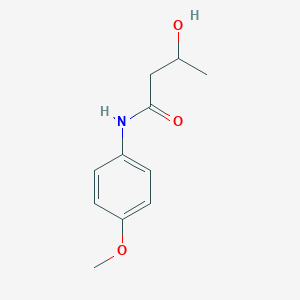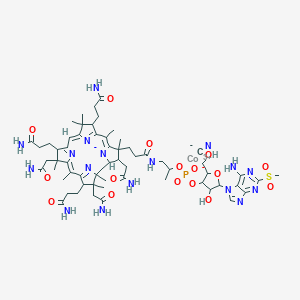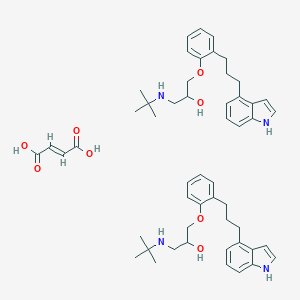![molecular formula C7H9ClN4O2 B010967 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 108735-50-8](/img/structure/B10967.png)
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTAP is a heterocyclic compound that belongs to the class of pyrimidines and triazoles.
Mechanism Of Action
The mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is not fully understood. However, studies have suggested that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exerts its biological effects by targeting specific molecular pathways. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis by activating the caspase-3 pathway. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Inflammatory responses are inhibited by 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one via the suppression of NF-κB and MAPK signaling pathways.
Biochemical And Physiological Effects
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis and inhibits cell proliferation. In animal models, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been shown to have antioxidant effects, reducing the levels of reactive oxygen species (ROS) in cells.
Advantages And Limitations For Lab Experiments
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also has several limitations, including its low yield and its limited solubility in water.
Future Directions
There are several future directions for the study of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. In medicinal chemistry, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as an anti-cancer and anti-inflammatory agent. In material science, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as a corrosion inhibitor and DSSC sensitizer. Additionally, further studies are needed to investigate the mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. The yield of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one obtained from this method is reported to be around 60%.
Scientific Research Applications
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In material science, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as a corrosion inhibitor. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively inhibit the corrosion of mild steel in acidic solutions. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as a dye-sensitized solar cell (DSSC) sensitizer. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively sensitize DSSCs, with a power conversion efficiency of up to 4.5%.
properties
CAS RN |
108735-50-8 |
|---|---|
Product Name |
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one |
Molecular Formula |
C7H9ClN4O2 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(2-chloroacetyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10) |
InChI Key |
VWLYXHMXGKJLCY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
SMILES |
C1CNC2=NN(C(=O)N2C1)C(=O)CCl |
Canonical SMILES |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
synonyms |
1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
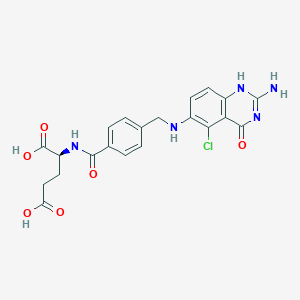
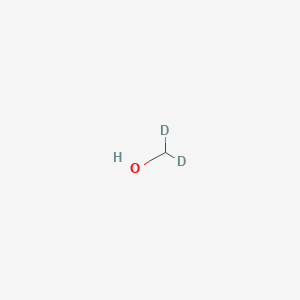
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
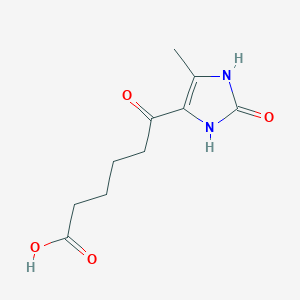
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
